(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one
CAS No.: 72581-71-6
VCID: VC21334627
Molecular Formula: C25H22O10
Molecular Weight: 482.4 g/mol
* For research use only. Not for human or veterinary use.
![(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one - 72581-71-6](/images/no_structure.jpg)
Description |
The compound (2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one, commonly referred to as silybin, is a major active component of the silymarin flavonoids extracted from the seeds of the milk thistle plant, Silybum marianum. Silybin is renowned for its therapeutic properties, particularly in the treatment of liver diseases such as hepatitis, liver cirrhosis, and chemical and drug-induced liver injury. It also exhibits antineoplastic activity . Therapeutic ApplicationsSilybin is primarily used for its hepatoprotective effects, helping to protect the liver from damage caused by toxins and certain drugs. It has been studied for its potential in treating various liver conditions:
Research Findings and Future DirectionsResearch on silybin continues to explore its potential therapeutic applications beyond liver diseases. Studies are ongoing to investigate its efficacy in cancer treatment due to its antineoplastic properties . Additionally, its role in modulating immune responses and its potential as a protective agent against various pathogens are areas of active investigation. |
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CAS No. | 72581-71-6 |
Product Name | (2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one |
Molecular Formula | C25H22O10 |
Molecular Weight | 482.4 g/mol |
IUPAC Name | (3S)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20?,23-,24?,25?/m1/s1 |
Standard InChIKey | FDQAOULAVFHKBX-NFUGKBHHSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4[C@@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
SMILES | COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
Canonical SMILES | COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
Melting Point | 239 - 241 °C |
Physical Description | Solid |
Synonyms | 2-[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one; Isosilybinin |
Reference | Parthasarathy, M.R., et al., Phytochemistry, 18, 506 (1979) |
PubChem Compound | 131632597 |
Last Modified | Aug 15 2023 |
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